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Compound of Interest

Compound Name: 1-(3-lodophenyl)ethanone

Cat. No.: B089323

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-
lodophenyl)ethanone (also known as 3'-iodoacetophenone). The information detailed herein
is essential for the unequivocal identification, characterization, and quality control of this
compound in research and development settings. This document presents a summary of
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed
experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables provide a concise summary of the key spectroscopic data for 1-(3-
lodophenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Spectroscopic Data (CDCls, 400 MHz)
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
~8.25 t ~1.8 H-2

~7.95 dt ~7.8, 1.4 H-6

~7.85 dt ~7.9,1.4 H-4

~7.20 t ~7.8 H-5

~2.58 S -CHs

Solvent: Chloroform-d
(CDClIs), Reference:
Tetramethylsilane
(TMS) at O ppm.

13C NMR Spectroscopic Data (CDCls, 100 MHZz)

Chemical Shift (6) ppm Assighment
~196.8 C=0
~138.9 C-1
~141.5 C-6
~136.9 C-2
~130.3 C-5
~127.4 C-4
~94.2 C-3
~26.6 -CHs
Solvent: Chloroform-d (CDCIs), Reference:
CDCls at 77.16 ppm.
Infrared (IR) Spectroscopy
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Key IR Absorption Bands

Wavenumber (cm~?) Assignment

~3060 Aromatic C-H stretch

~2925 Aliphatic C-H stretch

~1685 C=0 stretch (ketone)

~1570 C=C stretch (aromatic)

~1250 C-C(=0)-C stretch

~780 C-H bend (out-of-plane, aromatic)
~530 C-I stretch

Sample Preparation: KBr pellet or as a thin film.

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrometry Data

mlz Relative Intensity (%) Assignment

246 45 [M]* (Molecular lon)
231 100 [M-CHs]* (Base Peak)
104 20 [C7H4O]*

76 30 [CeHa]*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are intended as a general guide and may be adapted based on the specific
instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Sample Preparation: Approximately 10-20 mg of 1-(3-lodophenyl)ethanone was dissolved
in 0.6-0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an
internal standard (0.03% v/v). The solution was then transferred to a 5 mm NMR tube.

'H NMR Acquisition: Proton NMR spectra were recorded on a 400 MHz spectrometer. A
standard pulse program was used with a spectral width of approximately 16 ppm, an
acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32
scans were accumulated to ensure a good signal-to-noise ratio.

13C NMR Acquisition: Carbon-13 NMR spectra were acquired on a 100 MHz spectrometer
using a proton-decoupled pulse sequence. The spectral width was set to approximately 240
ppm. A sufficient number of scans (typically 1024 or more) were averaged to obtain a high-
quality spectrum due to the low natural abundance of the 13C isotope.

Data Processing: The acquired Free Induction Decays (FIDs) were processed using an
appropriate software package. A Fourier transform was applied, followed by phase and
baseline correction. The chemical shifts were referenced to the internal TMS standard (0.00
ppm for *H NMR) or the residual solvent peak (77.16 ppm for 3C NMR in CDClIs).

Infrared (IR) Spectroscopy

Sample Preparation: For the solid-state measurement, a small amount of 1-(3-
lodophenyl)ethanone was finely ground with dry potassium bromide (KBr) powder in an
agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic
press. Alternatively, a thin film of the sample can be prepared by dissolving a small amount in
a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (e.g., NaCl or
KBr), and allowing the solvent to evaporate.[1]

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the empty sample compartment (or a pure KBr
pellet) was first collected. The sample was then placed in the beam path, and the sample
spectrum was recorded. The final spectrum is presented in terms of transmittance or
absorbance versus wavenumber (cm™2).

Mass Spectrometry (MS)

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b089323?utm_src=pdf-body
https://www.benchchem.com/product/b089323?utm_src=pdf-body
https://www.benchchem.com/product/b089323?utm_src=pdf-body
https://www.rsc.org/suppdata/d1/ce/d1ce00086a/d1ce00086a1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Sample Introduction: A dilute solution of 1-(3-lodophenyl)ethanone in a suitable volatile
solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer,
typically via a direct insertion probe or through a gas chromatograph (GC) for separation
from any impurities.

« lonization: Electron lonization (EI) was used as the ionization method. The sample molecules
were bombarded with a beam of high-energy electrons (typically 70 eV), causing them to
ionize and fragment.[2]

e Mass Analysis: The resulting positively charged ions were accelerated and separated based
on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight mass analyzer.

o Detection and Data Representation: An electron multiplier detector was used to record the
abundance of each ion. The resulting data is presented as a mass spectrum, which is a plot
of relative ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of an organic compound such as 1-(3-lodophenyl)ethanone.
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Spectroscopic Analysis Workflow for 1-(3-lodophenyl)ethanone

Compound Synthesis & Purification
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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Profile of 1-(3-lodophenyl)ethanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089323#spectroscopic-data-nmr-ir-ms-of-1-3-
iodophenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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